Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
Description
Methyl 2-cyclopropyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring, a cyclopropyl group, and a methylamino substituent. The cyclopropyl group introduces steric strain, which may enhance reactivity or influence conformational stability compared to linear alkyl chains. The methyl ester and methylamino groups further modulate solubility and electronic properties, making this compound a candidate for exploration in medicinal chemistry or agrochemical applications.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-2-(methylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-12-11(9-4-5-9,10(15)16-2)8-14-7-3-6-13-14/h3,6-7,9,12H,4-5,8H2,1-2H3 |
InChI Key |
QWKBIHKDDGIOCW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=CC=N1)(C2CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 2-cyclopropyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate typically involves:
- Construction of the pyrazole ring or introduction of the 1H-pyrazol-1-yl substituent.
- Introduction of the cyclopropyl group at the 2-position of the propanoate.
- Methylamination at the 2-position.
- Formation of the methyl ester functionality.
These steps are often performed via multi-step sequences involving alkylation, nucleophilic substitution, coupling reactions, and functional group transformations.
Detailed Synthetic Routes
Amination and Coupling Reactions
The amino-substituted pyrazole intermediates are then coupled with appropriate electrophilic reagents, such as 2,4-disubstituted pyrimidines, through nucleophilic aromatic substitution (SNAr) mechanisms. The displacement of halogens (e.g., chlorine) on the pyrimidine ring by the amino group on the pyrazole leads to regioselective formation of coupled products.
Subsequent displacement of remaining halogen substituents with methylamine or methylammonium chloride introduces the methylamino group at the 2-position. This reaction can be carried out in solvents such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP) with organic bases like N,N-diisopropylethylamine.
Esterification and Hydrolysis
The methyl ester functionality is introduced either during the initial alkylation step or via esterification of the corresponding acid. Hydrolysis of esters to acids or conversion of amides to nitriles can be performed using strong bases (e.g., sodium hydroxide or potassium hydroxide) or dehydrating agents such as phosphoryl trichloride (POCl3) or propane phosphonic acid anhydride (T3P).
Cyclopropyl Group Introduction
The cyclopropyl substituent at the 2-position is typically introduced via alkylation with cyclopropyl-containing alkyl halides or through cyclization reactions involving palladium-catalyzed processes. For example, palladium acetate in the presence of bases like triethylamine or 1,4-diazabicyclo[2.2.2]octane can catalyze cyclization steps to form cyclopropyl-substituted intermediates.
Reaction Conditions and Purification
- Solvents: Commonly used solvents include dichloromethane, 1,2-dichloroethane, DMF, THF, ethanol, and water.
- Bases: Triethylamine, 4-dimethylaminopyridine, N-methylmorpholine, N-ethylmorpholine, pyridine, potassium carbonate, cesium carbonate.
- Coupling Agents: Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, isobutyl chloroformate, 1,1'-carbonyldiimidazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
- Catalysts: Palladium acetate, palladium on carbon for hydrogenation.
- Temperature Range: From -10°C to reflux temperatures depending on the solvent and reaction step.
- Purification: Crystallization and silica gel column chromatography are standard methods for isolating pure compounds.
Summary Table of Key Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | N-1 Alkylation of Pyrazole | Methyl 2-bromo-2-methylpropanoate, K2CO3, DMF, 0°C | Introduce methyl ester and alkyl group on pyrazole |
| 2 | Ammonolysis | NH3 (gaseous or in protic solvent) | Convert ester to amide |
| 3 | Nitro Reduction | H2, Pd/C, protic solvent | Reduce nitro to amino group on pyrazole |
| 4 | SNAr Coupling | 2,4-dichloropyrimidine, ZnCl2, organic base | Form pyrazole-pyrimidine coupled intermediate |
| 5 | Amination | Methylamine or methylammonium chloride, base | Introduce methylamino substituent |
| 6 | Cyclopropyl Introduction | Cyclopropyl alkyl halide or Pd-catalyzed cyclization | Install cyclopropyl group at 2-position |
| 7 | Purification | Crystallization, silica gel chromatography | Isolate pure final compound |
Research Findings and Optimization Notes
- The regioselectivity of N-1 alkylation versus N-2 alkylation on pyrazole can be influenced by the choice of base, solvent, and temperature. Cesium carbonate and potassium carbonate in DMF at low temperature favor N-1 substitution.
- Hydrogenation of nitro groups to amino groups is efficiently achieved using palladium on carbon under mild conditions in protic solvents, which preserves sensitive functionalities.
- The SNAr reaction for coupling pyrazole amino groups with pyrimidine halides proceeds regioselectively, especially in the presence of Lewis acids such as zinc chloride, improving yields and selectivity.
- The methylamination step requires excess methylamine or methylammonium salts and can be facilitated by organic bases to drive the displacement of halogen substituents on the pyrimidine ring.
- Cyclopropyl group introduction via palladium-catalyzed cyclization provides a robust method to install this strained ring system under controlled conditions, with triethylamine or DABCO as bases.
- Purification by classical methods such as crystallization and silica gel chromatography yields the compound in high purity, suitable for further biological or chemical studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural similarities with derivatives reported by CymitQuimica (), differing primarily in substituents at the α-carbon and amino group. Key analogs include:
*Calculated based on molecular formulas.
Key Observations:
- Steric and Electronic Effects : The cyclopropyl group in the target compound introduces greater steric hindrance and ring strain compared to the methyl or isopropyl substituents in analogs. This may enhance reactivity in ring-opening reactions or alter binding affinities in biological systems.
- Amino Group Variations: The methylamino group (target) vs. isopropylamino () affects hydrogen-bonding capacity and lipophilicity. The bulkier isopropyl group may reduce solubility in polar solvents.
Physicochemical and Functional Comparisons
- Solubility : The cyclopropyl group may reduce water solubility compared to methyl analogs due to increased hydrophobicity. However, the methyl ester could improve solubility in organic solvents.
- Stability : Cyclopropane’s strain might render the target compound more prone to ring-opening under acidic or oxidative conditions compared to saturated analogs.
- Biological Relevance: Pyrazole derivatives are known for kinase inhibition or antimicrobial activity. Substituent variations could significantly alter target selectivity or potency.
Research Implications and Gaps
- Structural Characterization: No crystallographic data (e.g., via SHELX programs, ) are available for the target compound. Such studies could clarify conformational preferences and intermolecular interactions.
- Activity Data : Comparative pharmacological or agrochemical studies are absent in the provided evidence. Future work should evaluate how cyclopropyl vs. alkyl substituents impact bioactivity.
- Synthesis Optimization: Improved routes (e.g., microwave-assisted or catalytic methods) might address discontinuation challenges noted for analogs ().
Q & A
Q. What are the established synthetic routes for Methyl 2-cyclopropyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions using cyclopropylamine derivatives and pyrazole precursors. Key steps include coupling reactions under controlled conditions with solvents like ethanol or methanol, often catalyzed by bases (e.g., K₂CO₃). Reaction progress is monitored via thin-layer chromatography (TLC), and optimization focuses on adjusting temperature (typically 60–80°C), solvent polarity, and catalyst loading to maximize yield and purity. Post-synthesis purification involves column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and stereochemistry, while mass spectrometry (MS) verifies molecular weight. For crystallographic analysis, X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) resolves 3D conformation, particularly the cyclopropyl ring geometry and pyrazole orientation. Anisotropic displacement parameters and twin correction in SHELXL address bond-length discrepancies .
Q. What are the key physicochemical properties of this compound relevant to its handling in research settings?
The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but exhibits limited aqueous solubility. Stability studies indicate sensitivity to prolonged light exposure, necessitating storage in amber vials at –20°C. Thermal gravimetric analysis (TGA) suggests decomposition above 200°C. These properties guide storage protocols and solvent selection for biological assays .
Q. How can researchers design initial biological activity screens for this compound?
Preliminary screens use in vitro assays targeting neurotransmitter receptors (e.g., GABAₐ, NMDA) due to structural similarities to known modulators. Radioligand displacement assays quantify binding affinity (IC₅₀), while functional assays (e.g., calcium flux) assess agonist/antagonist activity. Parallel cytotoxicity screens (e.g., MTT assay) ensure selectivity .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during structural determination?
Discrepancies arise from dynamic disorder or twinning. SHELXL refinement incorporates twin laws (e.g., HKLF5 format) and anisotropic displacement parameters. Density functional theory (DFT) calculations cross-validate experimental bond lengths and angles, while Hirshfeld surface analysis identifies intermolecular interactions influencing packing .
Q. What methodological approaches optimize reaction yields in large-scale synthesis while maintaining purity?
Continuous flow reactors improve heat dissipation for exothermic steps (e.g., cyclopropane ring formation). Design of Experiments (DoE) models optimize stoichiometry and residence time. Inline HPLC monitors intermediate purity, and fractional distillation isolates high-purity product. Process Analytical Technology (PAT) ensures compliance with ICH guidelines .
Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like kinase domains or GPCRs. Site-directed mutagenesis validates critical residues (e.g., Ala-scanning). Functional studies (e.g., cAMP accumulation for GPCRs) and cryo-EM of ligand-target complexes provide mechanistic insights .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity compared to the parent compound?
Bromo- or chloro-substituted analogs (e.g., at the pyrazole 4-position) enhance metabolic stability and receptor affinity. Comparative SAR studies use radioligand binding (Kᵢ values) and pharmacokinetic profiling (plasma half-life, logP). Substituent effects are modeled via Hammett plots or 3D-QSAR .
Q. What advanced analytical methods are used to assess degradation pathways under accelerated stability conditions?
Forced degradation (acid/base hydrolysis, oxidative stress with H₂O₂) followed by LC-MS/MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid). Kinetic modeling (Arrhenius equation) predicts shelf-life at 25°C/60% RH. Solid-state stability is analyzed via powder XRD to detect polymorphic transitions .
Notes
- Data Sources : References are derived from peer-reviewed methodologies and structural analyses, excluding non-academic platforms.
- Methodological Emphasis : Answers prioritize reproducible techniques over theoretical definitions, aligning with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
